molecular formula C9H11BrN2O B8127614 2-(Azetidin-3-ylmethoxy)-5-bromopyridine

2-(Azetidin-3-ylmethoxy)-5-bromopyridine

Cat. No.: B8127614
M. Wt: 243.10 g/mol
InChI Key: DVSBKOGRGWCCCM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethoxy)-5-bromopyridine is a brominated pyridine derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via a methoxy group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.11 g/mol and a CAS number of 2270913-35-2 . This compound is structurally characterized by the electron-withdrawing bromine atom at the 5-position and the azetidine moiety, which introduces steric and electronic effects that influence its reactivity and biological interactions. It is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules .

Properties

IUPAC Name

2-(azetidin-3-ylmethoxy)-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9(12-5-8)13-6-7-3-11-4-7/h1-2,5,7,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSBKOGRGWCCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-ylmethoxy)-5-bromopyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)-5-bromopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Bromopyridine Derivatives

  • 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride (CAS: 1186234-53-6): This analog replaces the methoxy linker with an ether-bonded azetidine oxygen. Its molecular formula (C₈H₁₀BrClN₂O) and weight (265.53 g/mol) differ slightly due to the hydrochloride salt and altered connectivity.
  • 3-(5-Bromopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS: 2270911-09-4):
    This Boc-protected derivative highlights the role of protecting groups in synthesis. The tert-butyloxycarbonyl (Boc) group stabilizes the azetidine nitrogen during reactions, enabling selective deprotection for downstream functionalization .

Pyrazole- and Pyrrolidine-Substituted Bromopyridines

  • 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine (6j) :
    Synthesized in 44% yield via nucleophilic aromatic substitution, this compound replaces the azetidine group with a pyrazole ring. The bulky benzyl and ethoxy substituents enhance lipophilicity, which may improve membrane permeability but reduce solubility .
  • 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-5-bromopyridine (8): Featuring a pyrrolidine ring (five-membered), this derivative was synthesized via Mitsunobu reaction (64% yield).

Halogen and Functional Group Variants

  • 2-(Azetidin-3-yloxy)-5-chloropyridine :
    Replacing bromine with chlorine reduces molecular weight (243.11 → 199.62 g/mol ) and polarizability, impacting halogen bonding interactions critical for target engagement in nAChR ligands .
  • 2-Acetyl-5-bromopyridine :
    Lacking the azetidine-methoxy group, this compound serves as a versatile intermediate. The acetyl group enables condensation reactions for synthesizing heterocycles like pyrazines, which are prevalent in anticancer agents .

Cytotoxic Activity

  • 5-Bromo-1,4-dihydropyridines (7a–d) :
    Derivatives with 5-bromopyridine moieties exhibit potent cytotoxicity (e.g., compound 7c with IC₅₀ = 32 nM against DLD1 cancer cells). The dihydropyridine core facilitates redox cycling, generating reactive oxygen species (ROS), whereas the azetidine-methoxy group in the target compound may modulate ROS generation differently .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-(Azetidin-3-ylmethoxy)-5-bromopyridine C₉H₁₁BrN₂O 243.11 2270913-35-2 Azetidine-methoxy linker
5-(Azetidin-3-yloxy)-2-bromopyridine HCl C₈H₁₀BrClN₂O 265.53 1186234-53-6 Ether-bonded azetidine
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine C₁₉H₂₀BrN₃O 386.29 N/A Pyrazole substituent

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